Cas no 185950-64-5 (5-Chloro-2-(Pivaloylamino)Phenylboronic Acid)

5-Chloro-2-(Pivaloylamino)Phenylboronic Acid is a boronic acid derivative featuring a chloro-substituted phenyl ring and a pivaloylamino functional group. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. The steric hindrance provided by the pivaloyl group enhances stability, reducing undesired side reactions during coupling processes. Its well-defined structure and consistent reactivity make it valuable in pharmaceutical and agrochemical research, particularly in constructing complex molecules. The compound is typically handled under inert conditions to preserve its boronic acid functionality. Suitable for controlled synthetic applications requiring precise aryl-aryl bond formation.
5-Chloro-2-(Pivaloylamino)Phenylboronic Acid structure
185950-64-5 structure
Product Name:5-Chloro-2-(Pivaloylamino)Phenylboronic Acid
CAS No:185950-64-5
MF:C11H15BClNO3
MW:255.505702257156
MDL:MFCD01114875
CID:1083463
PubChem ID:11184406
Update Time:2025-06-12

5-Chloro-2-(Pivaloylamino)Phenylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • (5-Chloro-2-pivalamidophenyl)boronic acid
    • [5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid
    • 5-Chloro-2-(pivaloylamino)phenylboronic acid
    • 5-chloro-2-(pivaloylamino)benzeneboronic acid
    • 5-chloro-2-pivaloyl-aminophenyl boronic acid
    • 5-chloro-2-pivaloylaminophenylboronic acid
    • Boronic acid, [5-chloro-2-[(2,2-dimethyl-1-oxopropyl)amino]phenyl]-
    • CTK0E2304
    • SureCN383653
    • AKOS016016077
    • MFCD01114875
    • DB-400526
    • CS-0190049
    • [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid
    • B-[5-Chloro-2-[(2,2-dimethyl-1-oxopropyl)amino]phenyl]boronic acid
    • (5-Chloro-2-pivalamidophenyl)boronicacid
    • D71362
    • 185950-64-5
    • SCHEMBL383653
    • DTXSID40458046
    • 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid
    • MDL: MFCD01114875
    • Inchi: 1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15)
    • InChI Key: GIAJZMJDKJWGNY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(B(O)O)C=1)NC(C(C)(C)C)=O

Computed Properties

  • Exact Mass: 254.08705
  • Monoisotopic Mass: 255.0833512g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • PSA: 69.56

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5-Chloro-2-(Pivaloylamino)Phenylboronic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:185950-64-5)5-Chloro-2-(Pivaloylamino)Phenylboronic Acid
Order Number:A1141505
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:52
Price ($):184.0
Email:sales@amadischem.com

5-Chloro-2-(Pivaloylamino)Phenylboronic Acid Related Literature

Additional information on 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid

Recent Advances in the Application of 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid (CAS: 185950-64-5) in Chemical Biology and Pharmaceutical Research

5-Chloro-2-(Pivaloylamino)Phenylboronic Acid (CAS: 185950-64-5) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been extensively studied for its potential in drug discovery, enzyme inhibition, and as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in targeted therapies, particularly in the context of cancer and infectious diseases, making it a compound of high interest in the scientific community.

One of the most notable applications of 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid is its use as a proteasome inhibitor. Proteasomes play a critical role in protein degradation and are a validated target for cancer therapy. Recent research has demonstrated that this compound exhibits potent inhibitory activity against the 20S proteasome, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells. Studies have shown that its boronic acid moiety is essential for binding to the proteasome's active site, thereby enhancing its inhibitory potency. This mechanism has been validated in various cancer cell lines, including multiple myeloma and breast cancer, suggesting its potential as a therapeutic agent.

In addition to its role in cancer therapy, 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid has also been investigated for its antimicrobial properties. Recent findings indicate that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The boronic acid group is thought to interfere with bacterial cell wall synthesis, making it a promising candidate for the development of novel antibiotics. Furthermore, its low cytotoxicity to mammalian cells enhances its appeal as a potential therapeutic agent. These findings are particularly relevant in the context of increasing antibiotic resistance, underscoring the need for new antimicrobial strategies.

The compound's utility extends beyond therapeutic applications. It has also been employed as a key intermediate in the synthesis of complex molecules. For instance, recent studies have utilized 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. Its stability and reactivity make it an ideal candidate for such transformations, enabling the efficient synthesis of diverse bioactive compounds. This versatility has been leveraged in the development of new drugs and materials, further highlighting its importance in chemical research.

Despite its promising applications, challenges remain in the optimization of 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid for clinical use. Issues such as bioavailability, pharmacokinetics, and potential off-target effects need to be addressed through further research. Recent efforts have focused on structural modifications to enhance its efficacy and reduce toxicity. For example, the introduction of hydrophilic groups has been explored to improve solubility, while modifications to the pivaloylamino moiety aim to enhance target specificity. These advancements are critical for translating laboratory findings into viable therapeutic options.

In conclusion, 5-Chloro-2-(Pivaloylamino)Phenylboronic Acid (CAS: 185950-64-5) represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from proteasome inhibition to antimicrobial activity and synthetic utility, underscore its potential in addressing unmet medical needs. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its properties for clinical applications. As such, this compound remains a focal point in the pursuit of innovative therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:185950-64-5)5-Chloro-2-(Pivaloylamino)Phenylboronic Acid
A1141505
Purity:99%
Quantity:1g
Price ($):184.0
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